molecular formula C16H15NO2 B018740 N-(3-Methoxyphenyl)Cinnamamide CAS No. 127033-74-3

N-(3-Methoxyphenyl)Cinnamamide

Cat. No. B018740
M. Wt: 253.29 g/mol
InChI Key: GVTLFGJNTIRUEG-ZHACJKMWSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Methoxyphenyl)Cinnamamide and its derivatives has been explored in various studies. For example, Jung-Seop Lee et al. (2019) detailed the synthesis and crystal structure determination of N-(3-nitrophenyl)cinnamamide, highlighting the techniques and conditions for successful synthesis.

Molecular Structure Analysis

The molecular structure of N-(3-Methoxyphenyl)Cinnamamide derivatives has been characterized using techniques such as single-crystal X-ray diffraction, demonstrating specific crystalline structures and providing insights into the compound's molecular geometry. For instance, research by Jung-Seop Lee et al. (2019) offers detailed crystallographic data for these compounds.

Chemical Reactions and Properties

Various studies have explored the chemical reactivity of N-(3-Methoxyphenyl)Cinnamamide, including its involvement in reactions such as methoxybromination and its behavior in the presence of N-bromosuccinimide, as described by C. Karunakaran & C. Venkatachalapathy (1990). These studies contribute to understanding its chemical properties and potential applications.

Physical Properties Analysis

The physical properties of N-(3-Methoxyphenyl)Cinnamamide, such as melting points, solubility, and crystalline structure, are crucial for its application and handling. While specific studies on these physical properties are limited, the methodologies for determining these characteristics are well established in the chemical literature.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the compound's behavior in synthetic pathways, have been explored. For example, the work of C. Karunakaran & C. Venkatachalapathy (1990) on methoxybromination offers insights into its reactivity and potential for further derivative synthesis.

Scientific Research Applications

  • Corrosion Inhibition : It is used as an inhibitor for the corrosion of lead in HCl solutions, effectively inhibiting both anodic dissolution and hydrogen evolution reactions (Wanees & Aal, 2010).

  • Antimicrobial Properties : This compound has potential applications in antimicrobial screening tests, demonstrating various biological properties (Borul & Agarkar, 2020).

  • Anti-Atopic Dermatitis Agent : It has shown potential as an anti-atopic dermatitis agent, exhibiting higher anti-AD activity compared to N-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) (Choi et al., 2019).

  • Serotonin Antagonism : N-(3-Methoxyphenyl)Cinnamamide acts as an antagonist of serotonin, suggesting potential pharmacological applications (Dombro & Woolley, 1964).

  • Vascular Protective Effects : It inhibits HMGB1-mediated vascular disruptive responses and suppresses hyperpermeability and leukocyte migration in mice (Ku et al., 2015).

  • Potential in Antidepressant Development : Derivatives of this compound, including compound 3f, show potential as antidepressants, with effects equal to or more effective than fluoxetine (Han et al., 2014).

  • Sleep Inducer : It has been identified as a potential sleep inducer, with the most active compound being comparable to methaqualone (Houlihan et al., 1985).

  • Therapeutic Potential for Nervous System Disorders : Cinnamamide derivatives exhibit therapeutic potential for various central and peripheral nervous system disorders, including anticonvulsant, antidepressant, neuroprotective, and analgesic properties (Gunia-Krzyżak et al., 2015).

  • Antifungal Activity : Derivatives from Persian leek show antifungal activity against soil-borne and air-borne pathogens (Sadeghi et al., 2013).

  • Cytotoxic Activity Against Tumor Cells : Cinnamic esters, including 3-methoxybenzyl, show cytotoxic activity against human tumor cell lines (Gonçalves et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxyphenyl)Cinnamamide

CAS RN

127033-74-3
Record name (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, L Yang, H Qiao, Z Cheng, J Xie, W Zhou… - European Journal of …, 2020 - Elsevier
Studies on the third-generation of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) targeting EGFR L858R/T790M mutant remain hotspots, specifically for non-…
Number of citations: 14 www.sciencedirect.com
B Douara - 2011 - dspace.univ-jijel.dz
L’imidazole est un composé organique aromatique hétérocyclique à 5 chaînons de formule brute C3H4N2 nommés tout au début glyoxaline parce qu’il a été synthétisé la première fois …
Number of citations: 0 dspace.univ-jijel.dz

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